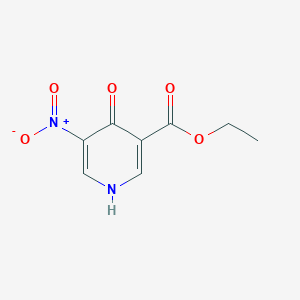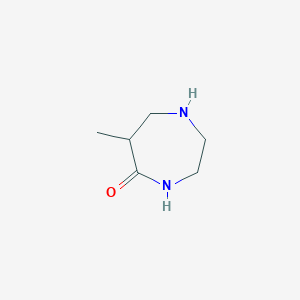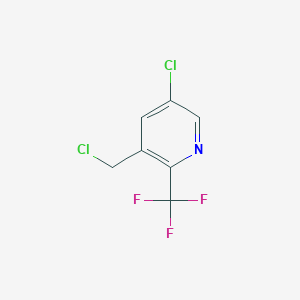
4-(Thietan-3-ylamino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thietan-3-ylamino)butan-1-ol is a chemical compound characterized by the presence of a thietane ring, an amino group, and a butanol chain. Thietanes are four-membered sulfur-containing heterocycles, which are significant in organic synthesis due to their unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thietan-3-ylamino)butan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and butanol groups. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction forms the thietane ring, which can then be further functionalized to introduce the amino and butanol groups .
Industrial Production Methods
Industrial production of thietane derivatives often involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds. This method is efficient for large-scale synthesis and provides high yields of the desired thietane compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-(Thietan-3-ylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium sulfide (Na2S) is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
4-(Thietan-3-ylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Investigated for its potential as a bioisostere of the carboxylic acid functional group.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Thietan-3-ylamino)butan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and butanol groups can further modulate the compound’s reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-ol: Another four-membered heterocycle with an oxygen atom instead of sulfur.
Thietan-3-ol: A similar compound with a hydroxyl group instead of an amino group.
Thietan-3-one: A ketone derivative of thietane.
Uniqueness
4-(Thietan-3-ylamino)butan-1-ol is unique due to the presence of both an amino group and a butanol chain, which provide additional functionalization options and reactivity compared to other thietane derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C7H15NOS |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
4-(thietan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C7H15NOS/c9-4-2-1-3-8-7-5-10-6-7/h7-9H,1-6H2 |
Clave InChI |
CFTQECPOYBCMCK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)


![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
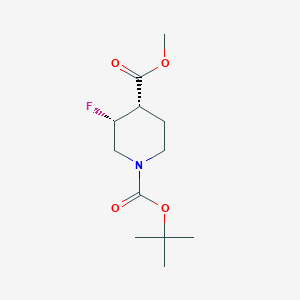
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
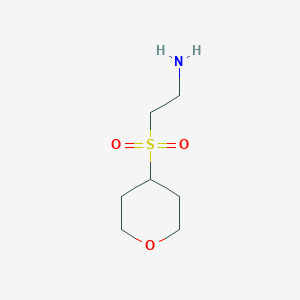
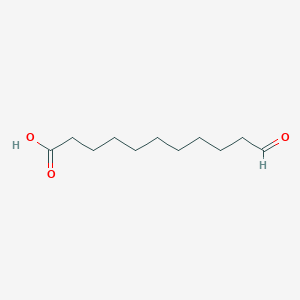
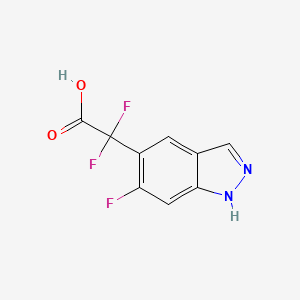
![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
